Product packaging for Ethyl 2,4-dibromo-5-fluorobenzoate(Cat. No.:CAS No. 1806306-59-1)

Ethyl 2,4-dibromo-5-fluorobenzoate

Cat. No.: B1409887
CAS No.: 1806306-59-1
M. Wt: 325.96 g/mol
InChI Key: XKJFWMAYIDOGHZ-UHFFFAOYSA-N
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Description

Overview of Aryl Halides as Fundamental Building Blocks in Organic Synthesis

Aryl halides, which are aromatic compounds containing one or more halogen atoms directly bonded to an aromatic ring, are foundational components in the toolkit of synthetic organic chemists. nih.govresearchgate.net Their importance lies in their ability to participate in a wide variety of chemical reactions, most notably in transition metal-catalyzed cross-coupling reactions. nih.govncert.nic.inCurrent time information in Pasuruan, ID. Reactions such as the Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig couplings utilize aryl halides as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. ncert.nic.inCurrent time information in Pasuruan, ID.

The reactivity of aryl halides in these transformations is dependent on the nature of the halogen atom, with the general trend for reactivity being I > Br > Cl > F. nih.gov This predictable reactivity allows for the sequential and site-selective functionalization of polyhalogenated aromatic compounds. Beyond cross-coupling, aryl halides can be converted into organometallic reagents, such as Grignard or organolithium species, which are potent nucleophiles in their own right. They also undergo nucleophilic aromatic substitution (SNAAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.net This diverse reactivity profile makes aryl halides indispensable starting materials and intermediates for the synthesis of a vast range of organic molecules. google.com

Significance of Fluorine and Bromine Substituents in Aromatic Systems for Chemical Reactivity

The presence of both fluorine and bromine substituents on an aromatic ring introduces a fascinating interplay of electronic and steric effects that significantly influences the molecule's reactivity.

Fluorine , being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). chemicalbook.com This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. chemicalbook.com However, fluorine can also donate electron density through a resonance effect (+R effect) due to its lone pairs, although this is generally weaker than its inductive effect. This combination of effects makes fluorine an ortho, para-directing deactivator in electrophilic aromatic substitution reactions. chemicalbook.com In the context of nucleophilic aromatic substitution (SNAAr), the strong inductive effect of fluorine stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction rate. nih.gov

Bromine , like other halogens, is also an ortho, para-directing deactivator in electrophilic aromatic substitution. Its inductive electron-withdrawing effect is less pronounced than that of fluorine, but its larger atomic size introduces more significant steric hindrance. In transition metal-catalyzed cross-coupling reactions, the carbon-bromine bond is weaker and more polarizable than the carbon-fluorine bond, making it a more reactive site for oxidative addition to a metal center. nih.gov This differential reactivity is a key tool for selective functionalization in polyhalogenated aromatic compounds.

The combination of a highly activating fluorine atom for nucleophilic attack and moderately reactive bromine atoms for cross-coupling reactions on the same aromatic ring, as in Ethyl 2,4-dibromo-5-fluorobenzoate, creates a molecule with multiple, orthogonally addressable reaction sites.

Structural Context and Importance of this compound within Multifunctionalized Aromatic Compounds

This compound is a prime example of a multifunctionalized aromatic compound, a class of molecules that are of immense importance in the synthesis of complex target structures. The strategic arrangement of two bromine atoms, a fluorine atom, and an ethyl ester group on the benzene (B151609) ring provides a rich platform for a variety of chemical transformations.

The presence of two bromine atoms at the 2- and 4-positions offers the potential for sequential or differential reactivity in cross-coupling reactions. The electronic environment of each bromine atom is distinct due to the influence of the adjacent fluorine and ester groups, which could allow for selective functionalization under carefully controlled reaction conditions. The bromine at the 4-position, being para to the electron-withdrawing ester group, may exhibit different reactivity compared to the bromine at the 2-position, which is ortho to the ester and meta to the fluorine.

The fluorine atom at the 5-position, in addition to influencing the reactivity of the bromine atoms, can also serve as a site for nucleophilic aromatic substitution, particularly if further activating groups are present or introduced. Furthermore, the ethyl ester group itself can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of other transformations, such as amide bond formation or conversion to other functional groups.

This high degree of functionalization makes this compound a valuable building block for the synthesis of complex molecules where precise control over the introduction of different substituents is required. Its structure is emblematic of the sophisticated design of modern synthetic intermediates, which are tailored to provide maximum synthetic flexibility and efficiency.

PropertyValue
Molecular Formula C₉H₇Br₂FO₂
Molecular Weight 325.96 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water, soluble in common organic solvents
CAS Number Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Br2FO2 B1409887 Ethyl 2,4-dibromo-5-fluorobenzoate CAS No. 1806306-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dibromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJFWMAYIDOGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2,4 Dibromo 5 Fluorobenzoate and Its Analogues

Crafting the Precursor: 2,4-Dibromo-5-fluorobenzoic Acid

The journey to ethyl 2,4-dibromo-5-fluorobenzoate begins with the synthesis of its carboxylic acid precursor, 2,4-dibromo-5-fluorobenzoic acid. This is typically achieved through the controlled halogenation of a fluorinated benzoic acid derivative.

Mastering Regiochemistry: Directed Halogenation of Fluorinated Benzoic Acids

The synthesis of 2,4-dibromo-5-fluorobenzoic acid often starts from 5-fluorobenzoic acid. The key challenge lies in controlling the position of the two bromine atoms. This is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the fluorine atom and the carboxylic acid group.

The fluorine atom is an activating group and an ortho, para-director. pressbooks.publumenlearning.com This means it tends to direct incoming electrophiles (in this case, bromine) to the positions ortho and para to it. Conversely, the carboxylic acid group is a deactivating group and a meta-director. pressbooks.pubopenstax.org

In the electrophilic bromination of 5-fluorobenzoic acid, the fluorine at position 5 directs bromination to its ortho positions (positions 4 and 6) and its para position (position 2). The carboxylic acid at position 1 directs incoming groups to the meta positions (positions 3 and 5). The observed product, 2,4-dibromo-5-fluorobenzoic acid, indicates that the directing effects of both substituents play a role. The substitution at position 2 is para to the fluorine and meta to the carboxylic acid, while the substitution at position 4 is ortho to the fluorine and meta to the carboxylic acid. The powerful ortho, para-directing ability of the fluorine substituent generally overrides the meta-directing effect of the deactivating carboxyl group. stackexchange.com

A patented method for a similar compound, 2-halo-5-bromobenzoic acid, involves the bromination of an o-halobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid. google.com This highlights the use of specific reagents to achieve the desired halogenation pattern.

Building the Carboxylic Acid: Oxidative Transformations

An alternative, though less common, strategy for constructing the carboxylic acid moiety is through the oxidation of a corresponding toluene (B28343) derivative. For instance, a compound like 2,4-dibromo-5-fluorotoluene could theoretically be oxidized to 2,4-dibromo-5-fluorobenzoic acid.

The oxidation of halogenated toluenes to their corresponding benzoic acids is a known industrial process. google.com This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation with oxygen in the presence of cobalt and manganese catalysts. google.comyoutube.com For example, 2,4-dichlorotoluene (B165549) can be oxidized to 2,4-dichlorobenzoic acid in acetic acid with cobalt and manganese acetates and a bromide source. google.com While this method is viable for many halogenated toluenes, the synthesis of 2,4-dibromo-5-fluorobenzoic acid more commonly proceeds via the direct bromination of a fluorinated benzoic acid due to the ready availability of the starting materials.

The Final Step: Esterification to this compound

Once 2,4-dibromo-5-fluorobenzoic acid is obtained, the final step is its conversion to the ethyl ester. The most common method for this transformation is the Fischer-Speier esterification. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgchemguide.co.uk

The Fischer-Speier esterification is a reversible equilibrium reaction. masterorganicchemistry.comlibretexts.org To drive the reaction towards the formation of the ester, an excess of the alcohol (ethanol) is typically used, and the water produced during the reaction is often removed, for instance, by azeotropic distillation. wikipedia.orgorganic-chemistry.org The reaction time can vary from a few hours to several hours, with temperatures typically in the range of 60-110 °C. wikipedia.org For sterically hindered carboxylic acids, such as the di-halogenated 2,4-dibromo-5-fluorobenzoic acid, the reaction may require longer times or more forcing conditions to achieve a good yield.

The Importance of Position: Regioselectivity in Polyhalogenated Fluorobenzoate Esters

The synthesis of polyhalogenated fluorobenzoate esters is a study in regioselectivity. The final substitution pattern of the molecule is a direct consequence of the directing effects of the substituents introduced at each step.

A Look at a Close Relative: Synthesizing Related Halogenated Esters

The synthetic principles applied to this compound can be extended to its analogues, such as ethyl 2,4-dichloro-5-fluorobenzoate.

The Dichloro Derivative: Synthesis and a Comparative Look

The synthesis of ethyl 2,4-dichloro-5-fluorobenzoate follows a similar pathway to its dibromo counterpart. The precursor, 2,4-dichloro-5-fluorobenzoic acid, is a key intermediate in the production of certain pharmaceuticals. precedenceresearch.com The synthesis often starts with a chlorination and fluorination of a suitable aromatic precursor. libretexts.org

The esterification of 2,4-dichloro-5-fluorobenzoyl chloride with ethanol is a common method to produce the final ester. This reaction typically employs a Lewis acid catalyst like aluminum chloride and is conducted at controlled temperatures (e.g., 20-30°C) for a relatively short duration (1.5 to 2.5 hours). libretexts.org

When comparing the synthesis of the dibromo and dichloro analogues, the fundamental steps are analogous. However, the specific reaction conditions, such as the choice of halogenating agent and catalyst, will differ. The reactivity of bromine and chlorine in electrophilic aromatic substitution is not identical, which can influence reaction rates and yields. Generally, bromination reactions are less vigorous than chlorination reactions. The choice between a dibromo or dichloro analogue in applications often depends on the desired electronic properties and the specific synthetic accessibility of each compound.

FeatureThis compoundEthyl 2,4-dichloro-5-fluorobenzoate
Precursor Acid 2,4-Dibromo-5-fluorobenzoic acid2,4-Dichloro-5-fluorobenzoic acid
Typical Precursor Synthesis Directed bromination of 5-fluorobenzoic acidChlorination/fluorination of an aromatic precursor
Esterification Method Fischer-Speier esterification of the carboxylic acidEsterification of the acyl chloride with ethanol
Esterification Catalyst Strong acid (e.g., H₂SO₄)Lewis acid (e.g., AlCl₃)

Synthetic Pathways to Isomeric Dibromo-fluorobenzoates (e.g., Ethyl 2,3-dibromo-5-fluorobenzoate, Ethyl 2,4-dibromo-6-fluorobenzoate)

The synthesis of specific isomers of dibromo-fluorobenzoates often involves a sequence of electrophilic aromatic substitution and functional group manipulations. The directing effects of the substituents on the benzene ring play a critical role in determining the position of incoming groups.

One potential strategy for synthesizing isomeric dibromo-fluorobenzoates involves the "halogen dance" reaction. nih.gov This reaction, which is induced by a strong base, facilitates the translocation of a halogen atom to a different position on the aromatic ring. nih.gov This method could be employed to rearrange a more readily available dibromo-fluoro-substituted benzene derivative to a desired, less accessible isomeric pattern. The reaction proceeds through a series of halogen-metal exchange processes, ultimately leading to a regioisomeric product. nih.gov

For example, a plausible, though not explicitly documented, route to an isomeric dibromo-fluorobenzoate could start from a commercially available fluorobenzoic acid. The synthesis could proceed as follows:

Bromination: The starting fluorobenzoic acid would undergo bromination. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The interplay of these directing effects would influence the position of the incoming bromine atoms.

Isomer Separation: The bromination step would likely yield a mixture of isomers. Chromatographic techniques would be necessary to separate the desired dibromo-fluorobenzoic acid isomer.

Esterification: The isolated isomeric dibromo-fluorobenzoic acid would then be subjected to esterification to introduce the ethyl ester group, yielding the final product.

A hypothetical synthesis for an isomer like ethyl 2,4-dibromo-6-fluorobenzoate could start from 2-fluoroaniline. The amino group would direct the bromination to the para and ortho positions. Subsequent removal of the amino group via diazotization followed by reduction, and then oxidation of a methyl group (if introduced earlier) to a carboxylic acid, followed by esterification, represents another multistep approach to a specific isomer.

Strategic Approaches for Introducing the Ester Group into Substituted Aromatic Halides

The introduction of an ester group onto an aromatic ring, particularly one already bearing multiple halogen substituents, can be achieved through several well-established methods. The choice of method often depends on the stability of the starting material and the desired yield.

Fischer Esterification: One of the most common and cost-effective methods for preparing esters is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the corresponding carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acidic catalyst. masterorganicchemistry.comnih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For substituted aromatic halides, the electronic effects of the halogens can influence the reactivity of the carboxylic acid. The strong electron-withdrawing nature of fluorine and bromine atoms can increase the electrophilicity of the carboxyl carbon, potentially facilitating the nucleophilic attack by the alcohol.

The general mechanism for Fischer esterification involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com

Nucleophilic attack of the alcohol on the protonated carbonyl carbon. masterorganicchemistry.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group. masterorganicchemistry.com

Deprotonation to yield the final ester. masterorganicchemistry.com

StepDescription
1Protonation of the carbonyl oxygen.
2Nucleophilic attack by the alcohol.
3Proton transfer.
4Elimination of a water molecule.
5Deprotonation to form the ester.

Palladium-Catalyzed Carbonylation: An alternative strategy for synthesizing aryl esters involves the palladium-catalyzed carbonylation of aryl halides. acs.org This method is particularly useful when the corresponding carboxylic acid is not readily available. In this approach, an aryl iodide or bromide is reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. acs.org This would allow for the direct conversion of a dibromo-fluoro-iodobenzene, for example, into the corresponding ethyl ester.

From Acid Chlorides: A third approach involves the conversion of the substituted benzoic acid to its more reactive acid chloride derivative. This is typically achieved by treating the carboxylic acid with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ethyl ester. This method is generally very efficient and proceeds under milder conditions than Fischer esterification.

Chemical Transformations and Reactivity Profiling of Ethyl 2,4 Dibromo 5 Fluorobenzoate

Halogen-Specific Reactions on the Aromatic Core

The reactivity of the aromatic core of ethyl 2,4-dibromo-5-fluorobenzoate is dominated by the influence of its halogen substituents. The two bromine atoms and one fluorine atom significantly affect the electron density of the benzene (B151609) ring, rendering it susceptible to various transformations.

Reductive Dehalogenation Processes and Their Mechanistic Implications

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. In the context of halobenzoates, this transformation can be achieved through various methods, including microbial degradation. Studies on anaerobic lake sediment microorganisms have shown the capability to dehalogenate chloro-, bromo-, and iodobenzoates. nih.gov This process is a reductive reaction where the halogen is replaced by a hydrogen atom, a necessary step before the mineralization of the compound to methane (B114726) and carbon dioxide can occur. nih.gov

The mechanism of this biological dehalogenation is believed to be catalyzed by specific enzymes. nih.govnih.gov Research on the anaerobe Desulfomonile tiedjei has demonstrated that cell extracts possess aryl reductive dehalogenation activity. nih.govosti.gov This activity is heat-labile and dependent on a reduced methyl viologen, suggesting an enzymatic pathway. nih.govosti.gov Furthermore, experiments using D2O have shown that deuterium (B1214612) is incorporated exclusively at the position of dehalogenation, supporting a mechanism that does not involve partial ring reduction. researchgate.net The specificity of the dehalogenation process, along with the observed lag period and subsequent acclimation in microbial cultures, further points towards a biologically catalyzed reaction. nih.gov

Nucleophilic Aromatic Substitution with Activated Halogens

The electron-withdrawing nature of the halogens and the ester group in this compound activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In polyhalogenated aromatic compounds, the position of the halogens and the presence of other activating groups determine the site of nucleophilic attack. Generally, halogens are deactivating towards electrophilic aromatic substitution due to their electronegativity, which withdraws electron density from the ring. quora.com However, in nucleophilic aromatic substitution, this electron withdrawal is advantageous as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com

The reactivity of halogens as leaving groups in SNAr reactions can be counterintuitive. While iodide is typically the best leaving group in other substitution reactions, in SNAr, fluoride (B91410) is often the best leaving group due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack. youtube.com In this compound, the bromine atoms are also susceptible to substitution by strong nucleophiles. The presence of multiple halogens can lead to sequential substitution reactions, where the first substitution can influence the reactivity of the remaining halogens. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Brominated Positions

The bromine atoms in this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the synthesis of biaryls and is tolerant of a wide range of functional groups. nih.gov For a substrate like this compound, selective or double Suzuki couplings can be performed at the brominated positions to introduce new aryl or vinyl groups. The choice of reaction conditions, including the catalyst, base, and solvent, can influence the selectivity and yield of the reaction.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes and is known for its high trans selectivity. organic-chemistry.org The brominated positions of this compound can readily participate in Heck reactions, allowing for the introduction of various alkenyl substituents. The catalytic cycle of the Heck reaction involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

Sonogashira Coupling: The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is a reliable method for the synthesis of internal alkynes. The bromine atoms on this compound can be selectively coupled with terminal alkynes under Sonogashira conditions to yield the corresponding alkynyl-substituted benzoates.

Table 1: Overview of Cross-Coupling Reactions at Brominated Positions

Coupling ReactionReactantCatalyst SystemProduct Type
SuzukiArylboronic acidPd catalyst, BaseBiaryl
HeckAlkenePd catalyst, BaseSubstituted Alkene
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseInternal Alkyne

Reactions of the Ester Functionality

The ethyl ester group of this compound can undergo typical reactions of carboxylic acid esters.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2,4-dibromo-5-fluorobenzoic acid, under either acidic or basic conditions. tandfonline.com Basic hydrolysis, or saponification, is often preferred as it is generally irreversible. The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt and yield the carboxylic acid. google.com

A convenient synthetic route for the preparation of 2,4-dibromo-5-fluorobenzoic acid has been described, highlighting its importance as a chemical intermediate. tandfonline.combldpharm.com

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reacting it with a different alcohol (e.g., methanol (B129727) or isopropanol) in the presence of a suitable catalyst would result in the formation of a new ester (e.g., mthis compound or isopropyl 2,4-dibromo-5-fluorobenzoate). The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the alcohol byproduct (ethanol in this case).

Amidation and Other Carboxylic Acid Derivative Formations

The ethyl ester group of this compound can be converted into a variety of other carboxylic acid derivatives, with amidation being a prominent transformation. This reaction typically involves the direct aminolysis of the ester with a primary or secondary amine. The reaction conditions can be tailored to accommodate the nucleophilicity of the amine. For instance, direct amidation can be achieved by heating the ester with an amine, sometimes in the presence of a catalyst or a promoter to enhance the reaction rate and yield.

While specific examples for the direct amidation of this compound are not extensively documented in publicly available literature, general methods for the amidation of esters suggest that the reaction would proceed under standard conditions. For example, heating the ester with a high boiling point amine, either neat or in a suitable solvent, would likely lead to the formation of the corresponding 2,4-dibromo-5-fluorobenzamide. The use of base catalysts such as sodium methoxide (B1231860) or more advanced catalytic systems could facilitate this transformation under milder conditions.

Beyond amidation, other carboxylic acid derivatives can be accessed. Hydrolysis of the ester, typically under basic conditions using reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent, would yield the corresponding 2,4-dibromo-5-fluorobenzoic acid. This carboxylic acid can then serve as a precursor for the synthesis of other derivatives, such as acid chlorides, anhydrides, and other esters, through standard synthetic protocols.

Electrophilic Aromatic Substitution on the Dibromo-Fluorobenzoate System

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (two bromines and an ethyl carboxylate) and the moderately deactivating fluorine atom. The bromine and ester groups are meta-directing, while the fluorine atom is an ortho, para-director. The combined influence of these substituents makes electrophilic substitution challenging and dictates the regiochemical outcome of any successful reaction.

Nitration, a classic electrophilic aromatic substitution, would require harsh conditions, such as the use of a mixture of concentrated nitric acid and sulfuric acid. Based on the directing effects of the existing substituents, the incoming nitro group would be expected to substitute at the C3 position, which is meta to the bromine atoms and the ester group, and ortho to the fluorine atom. A synthesis of 2,4-dichloro-5-fluoro-3-nitro-benzoic acid from 2,4-dichloro-5-fluorobenzoic acid has been reported using concentrated nitric and sulfuric acids, suggesting a similar transformation is feasible for the dibromo analogue. prepchem.com

Other electrophilic aromatic substitutions, such as halogenation or Friedel-Crafts reactions, are expected to be even more difficult to achieve due to the deactivated nature of the ring and potential side reactions.

Site-Specific Derivatization and Functionalization Strategies

The presence of two chemically distinct bromine atoms on the aromatic ring of this compound opens up possibilities for site-specific derivatization, primarily through transition metal-catalyzed cross-coupling reactions. The bromine at the C2 position is ortho to the ester group, while the bromine at the C4 position is para to the ester and meta to the fluorine. These differing electronic and steric environments can be exploited for regioselective reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The relative reactivity of the C-Br bonds in di- or poly-halogenated aromatic compounds can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in dihalopyridines, regioselective Suzuki cross-coupling has been achieved, demonstrating the feasibility of selective functionalization. researchgate.net

In the case of this compound, it is anticipated that the C4-Br bond would be more reactive towards oxidative addition to a palladium(0) catalyst due to its less sterically hindered position compared to the C2-Br bond, which is flanked by the ester group. This would allow for the selective introduction of an aryl, vinyl, or alkynyl group at the C4 position. Subsequent modification of the remaining C2-Br bond could then be performed under different reaction conditions, enabling the synthesis of unsymmetrically disubstituted products.

Reaction TypeTarget PositionReagents and Conditions (Hypothetical)Expected Product
Suzuki CouplingC4Arylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Toluene (B28343)/H₂O), heatEthyl 2-bromo-4-aryl-5-fluorobenzoate
Sonogashira CouplingC4Terminal alkyne, Pd(PPh₃)₄, CuI, base (e.g., Et₃N), solvent (e.g., THF), heatEthyl 2-bromo-5-fluoro-4-(alkynyl)benzoate
Buchwald-Hartwig AminationC4Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Toluene), heatEthyl 4-(amino)-2-bromo-5-fluorobenzoate

Spectroscopic Elucidation and Structural Characterization of Ethyl 2,4 Dibromo 5 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 2,4-dibromo-5-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be required for an unambiguous structural assignment.

¹H NMR Analysis of Proton Chemical Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and ethyl protons. The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and would appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) would, in turn, appear as a triplet.

The aromatic region will show two doublets, corresponding to the two protons on the benzene (B151609) ring. The proton at the C6 position is anticipated to show a chemical shift influenced by the adjacent bromine atom and the fluorine atom at C5. The proton at the C3 position will be influenced by the adjacent bromine and the ester group. The coupling between these two aromatic protons would result in a doublet for each signal, with the magnitude of the coupling constant providing information about their relative positions.

¹H NMR Data Table (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
PredictedQuartetPredicted-OCH₂CH₃
PredictedTripletPredicted-OCH₂CH₃
PredictedDoubletPredictedAr-H
PredictedDoubletPredictedAr-H
Note: Specific experimental data is not publicly available. The table represents predicted patterns based on the structure.

¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to appear at the most downfield region of the spectrum due to its electronic environment. The aromatic carbons will have chemical shifts determined by the attached substituents (bromine, fluorine, and the ester group). The carbons directly bonded to the electronegative bromine and fluorine atoms will show characteristic shifts. The two carbons of the ethyl group will also be readily identifiable.

¹³C NMR Data Table (Predicted)

Chemical Shift (δ) ppmAssignment
PredictedC=O (Ester)
PredictedAromatic Carbons (C1-C6)
Predicted-OCH₂CH₃
Predicted-OCH₂CH₃
Note: Specific experimental data is not publicly available. The table represents predicted patterns based on the structure.

¹⁹F NMR for Characterization of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms in a molecule. In this compound, a single fluorine atom is present on the aromatic ring. The ¹⁹F NMR spectrum is expected to show a single signal, likely a doublet of doublets, due to coupling with the adjacent aromatic protons. The chemical shift of this signal provides direct evidence of the electronic environment around the fluorine atom.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between atoms, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the methylene and methyl protons of the ethyl group and between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon signals for the ethyl group and the protonated aromatic carbons.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the ester group. The C-O stretching vibrations of the ester will also be present. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

FT-IR Data Table (Predicted)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
PredictedC=O StretchEster
PredictedC-H Stretch (Aromatic)Aromatic Ring
PredictedC=C Stretch (Aromatic)Aromatic Ring
PredictedC-O StretchEster
PredictedC-F StretchAryl-Fluoride
PredictedC-Br StretchAryl-Bromide
Note: Specific experimental data is not publicly available. The table represents predicted patterns based on the structure.

Fourier Transform Raman (FT-Raman) Spectroscopy

The high-frequency region of the spectrum is typically dominated by C-H stretching vibrations of the aromatic ring and the ethyl group. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. ijtsrd.com The ethyl group will exhibit symmetric and asymmetric stretching vibrations of the CH₃ and CH₂ groups.

The fingerprint region of the spectrum, which is rich in information, contains vibrations associated with the benzene ring, the carboxyl group, and the carbon-halogen bonds. The C=O stretching vibration of the ester group is a strong and characteristic band, typically observed in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present.

Vibrations of the substituted benzene ring are particularly informative. The positions of the bromine and fluorine substituents influence the vibrational modes of the ring. The C-Br stretching vibrations are generally observed as strong bands in the lower frequency region, typically between 500 and 710 cm⁻¹. ijtsrd.com The C-F stretching vibration is expected at a higher frequency. Due to vibrational coupling, these modes may not be pure and can be mixed with other ring vibrations. ijtsrd.com

A representative set of expected FT-Raman vibrational frequencies for this compound is presented in the table below, based on typical values for similar substituted aromatic esters.

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O Stretch (Ester)1720 - 1740
C-C Ring Stretch1400 - 1600
C-O Stretch (Ester)1000 - 1300
C-Br Stretch500 - 710

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. ucalgary.ca

The benzene ring, in conjunction with the carbonyl group of the ester, forms a conjugated system. This conjugation leads to characteristic absorption bands in the UV region. The primary absorption is typically due to a π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted benzoic acids and their esters, this transition often results in a strong absorption band, sometimes referred to as the B-band, in the region of 230 nm. cdnsciencepub.comresearchgate.net

A weaker absorption band, corresponding to an n→π* transition, may also be observed. ucalgary.ca This transition involves the excitation of a non-bonding electron, typically from one of the lone pairs on the oxygen atoms of the ester group, to a π* antibonding orbital of the carbonyl group. This transition is generally observed at longer wavelengths, around 270 nm, and has a much lower intensity than the π→π* transition. rsc.org

The presence of halogen substituents on the benzene ring can influence the position and intensity of these absorption bands through their electronic effects (inductive and mesomeric). These effects can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

The expected electronic transitions and their corresponding absorption maxima for this compound are summarized in the table below.

Electronic Transition Expected λmax (nm) Chromophore
π → π~230Substituted Benzene Ring & C=O
n → π~270C=O (Ester)

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. The mass spectrum of this compound will provide a wealth of information.

The molecular ion peak (M⁺) is expected to be observed, and its mass-to-charge ratio (m/z) will confirm the molecular weight of the compound. A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1 ratio). jove.com Therefore, a compound containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.

The fragmentation of this compound under electron impact ionization is expected to follow pathways characteristic of aromatic esters. youtube.comlibretexts.org Common fragmentation patterns include:

Alpha-cleavage: Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion to form a stable acylium ion. This is often a prominent peak in the mass spectra of esters. ucalgary.ca

Loss of ethylene (B1197577): A McLafferty-type rearrangement can occur if there is a hydrogen atom on the gamma-carbon of the ethyl group, leading to the loss of an ethylene molecule (C₂H₄).

Cleavage of the C-Br bond: Loss of a bromine atom (•Br) from the molecular ion or subsequent fragment ions.

Fragmentation of the aromatic ring: Further fragmentation can lead to the formation of smaller, characteristic ions.

A table outlining the expected major fragments and their corresponding m/z values for this compound is provided below.

Fragment Ion Proposed Structure Expected m/z
[M]⁺[C₉H₇Br₂FO₂]⁺324, 326, 328
[M - OCH₂CH₃]⁺[C₇H₂Br₂FO]⁺279, 281, 283
[M - Br]⁺[C₉H₇BrFO₂]⁺245, 247
[C₆H₂BrF]⁺175, 177

Computational Chemistry and Theoretical Investigations of Ethyl 2,4 Dibromo 5 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. For a molecule like Ethyl 2,4-dibromo-5-fluorobenzoate, DFT calculations would be instrumental in elucidating its fundamental properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the electronic energy at various atomic arrangements until the lowest energy conformation is found. For this compound, a key focus would be the rotational barrier of the ethyl ester group relative to the planar benzene (B151609) ring. This analysis would reveal the most stable conformer(s) and the energy differences between various rotational isomers.

A hypothetical data table for optimized geometric parameters would resemble the following:

ParameterBond/AngleCalculated Value
Bond LengthC-Br (at position 2)Predicted Å
Bond LengthC-Br (at position 4)Predicted Å
Bond LengthC-F (at position 5)Predicted Å
Bond LengthC=O (ester)Predicted Å
Bond AngleC1-C2-BrPredicted degrees
Dihedral AngleC1-C(O)-O-CH2Predicted degrees

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a direct comparison between theoretical and experimental spectroscopic data, aiding in the structural confirmation of the synthesized molecule. Each calculated frequency would be associated with specific vibrational modes, such as the stretching of the C=O bond in the ester group or the C-Br and C-F bonds.

A simulated data table for key vibrational frequencies might look like this:

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O StretchPredicted valueExperimental value
Aromatic C-H StretchPredicted valueExperimental value
C-F StretchPredicted valueExperimental value
C-Br StretchPredicted valueExperimental value

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. For this compound, the analysis would likely show the distribution of these orbitals across the aromatic ring and the substituent atoms.

ParameterCalculated Energy (eV)
HOMO EnergyPredicted value
LUMO EnergyPredicted value
HOMO-LUMO Energy GapCalculated difference

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which are known as hyperconjugative interactions. For this compound, NBO analysis would quantify the stability arising from interactions such as the delocalization of lone pairs from the oxygen, fluorine, and bromine atoms into the antibonding orbitals of the benzene ring. This analysis also provides the natural atomic charges on each atom, offering insight into the electronic distribution.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the halogen atoms, and positive potential around the hydrogen atoms.

Fukui Function Analysis for Electrophilic and Nucleophilic Reactivity Prediction

Fukui functions are used to predict the most reactive sites in a molecule with greater specificity than MEP analysis. bldpharm.com This method quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. bldpharm.com By calculating the Fukui functions for electrophilic attack (f+) and nucleophilic attack (f-), one can identify the specific atoms most likely to participate in these reactions. This analysis would be particularly useful in predicting the regioselectivity of substitution reactions on the aromatic ring of this compound. bldpharm.com

Assessment of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations

The evaluation of a molecule's non-linear optical (NLO) properties is crucial for its potential application in photonic and optoelectronic devices. This assessment is typically carried out by calculating the first and second hyperpolarizabilities (β and γ, respectively) using quantum chemical methods. These calculations can predict the NLO response of a molecule, which is a measure of how its optical properties are altered by an external electric field. For a molecule like this compound, the presence of electron-withdrawing bromine and fluorine atoms, combined with the electron-donating character of the ethyl ester group, could potentially lead to significant NLO effects. However, no specific studies calculating the hyperpolarizability of this compound have been found.

Thermodynamic Property Calculations (e.g., enthalpy, entropy, heat capacity)

Theoretical calculations of thermodynamic properties provide valuable insights into the stability, reactivity, and behavior of a compound under various conditions. These calculations, often performed using methods like Density Functional Theory (DFT), can determine key parameters such as:

Enthalpy of formation (ΔHf°): The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.

Standard entropy (S°): A measure of the randomness or disorder of a substance at a standard state.

Heat capacity (Cv or Cp): The amount of heat required to raise the temperature of a substance by a certain amount.

While general thermodynamic data for related compounds like ethyl benzoate (B1203000) are available, specific calculated values for the enthalpy, entropy, and heat capacity of this compound are not present in the surveyed literature.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in understanding its reactivity and physical properties. These descriptors are fundamental to developing structure-reactivity relationships. Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are critical in determining a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Despite the utility of these descriptors, no studies have been identified that report the calculated values or analyze the structure-reactivity relationships for this compound.

Ethyl 2,4 Dibromo 5 Fluorobenzoate As a Key Synthetic Intermediate

Strategic Utility in the Construction of Advanced Organic Scaffolds

The strategic importance of ethyl 2,4-dibromo-5-fluorobenzoate lies in the differential reactivity of its halogen substituents. The bromine atoms are amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the fluorine atom can participate in nucleophilic aromatic substitution or influence the electronic properties of the molecule. This orthogonal reactivity allows for the selective functionalization of the aromatic ring, enabling the synthesis of highly substituted and complex molecular architectures that would be challenging to access through other synthetic routes.

The presence of multiple reaction handles on a single, readily accessible scaffold makes this compound particularly valuable in the synthesis of novel pharmaceutical agents and advanced materials. For instance, the sequential replacement of the bromine atoms with different aryl, alkyl, or heteroaryl groups can lead to the generation of libraries of compounds for drug discovery. adpharmachem.com The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, binding affinity, and bioavailability.

The general utility of polyhalogenated aromatic compounds as precursors to complex molecules is well-documented. For example, compounds with similar substitution patterns are used as key intermediates in the synthesis of agrochemicals and specialized polymers. adpharmachem.com The ability to introduce a variety of substituents through well-established cross-coupling methodologies underscores the strategic value of this compound in the efficient construction of advanced organic frameworks.

Transformation into Diversified Aromatic Building Blocks through Sequential Reactions

The true synthetic power of this compound is realized through the sequential and selective transformation of its functional groups. The two bromine atoms, situated in different chemical environments (ortho and para to the ester group), exhibit differential reactivity, which can be exploited for selective functionalization. The bromine atom at the 4-position is generally more reactive in palladium-catalyzed cross-coupling reactions due to lesser steric hindrance compared to the bromine at the 2-position. This allows for a stepwise approach to the synthesis of unsymmetrically substituted biaryls and other complex aromatic systems.

A plausible synthetic sequence for the diversification of this compound is outlined below:

Selective Monofunctionalization: A Suzuki-Miyaura or Stille cross-coupling reaction can be performed under carefully controlled conditions to selectively replace the more reactive bromine atom at the 4-position with an aryl or vinyl group. libretexts.orgnih.gov

Second Cross-Coupling: The remaining bromine atom at the 2-position can then be subjected to a second, different cross-coupling reaction, introducing a second point of diversity.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, alcohols, or other esters.

Nucleophilic Aromatic Substitution: Under specific conditions, the fluorine atom can be displaced by a nucleophile, although this typically requires harsh conditions or a highly activated substrate. acs.org

This stepwise approach allows for the generation of a vast array of structurally diverse aromatic building blocks from a single starting material. The following table illustrates a hypothetical reaction sequence to demonstrate the potential for diversification:

StepReagents and ConditionsProduct
1Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 80 °CEthyl 2-bromo-5-fluoro-4-arylbenzoate
2Alkenylstannane, PdCl₂(PPh₃)₂, THF, 60 °CEthyl 5-fluoro-4-aryl-2-alkenylbenzoate
31. LiOH, THF/H₂O, rt; 2. SOCl₂, then R₂NHN,N-dialkyl-5-fluoro-4-aryl-2-alkenylbenzamide

This table demonstrates a hypothetical three-step sequence to transform the starting material into a complex, highly functionalized aromatic compound.

Mechanistic Studies of Cascade and Multicomponent Reactions Involving the Compound

While specific mechanistic studies on cascade or multicomponent reactions involving this compound are not extensively reported in the literature, the general mechanisms of the reactions it is likely to undergo are well-established. The palladium-catalyzed cross-coupling reactions, which are central to its utility, proceed through a common catalytic cycle. youtube.comyoutube.com

The generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction, for example, involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond of the product.

The potential for this compound to participate in cascade or multicomponent reactions is intriguing. ontosight.ainumberanalytics.comacs.orgwikipedia.org A hypothetical multicomponent reaction could involve the in-situ formation of an organometallic reagent from one of the bromine atoms, followed by a coupling with another component and subsequent intramolecular cyclization involving the ester group or the second bromine atom. Such a process would allow for the rapid construction of complex heterocyclic systems in a single pot. organic-chemistry.org

The following table summarizes the key mechanistic steps of a generic palladium-catalyzed cross-coupling reaction:

Mechanistic StepDescriptionKey Intermediates
Oxidative AdditionInsertion of Pd(0) into the C-Br bondAr-Pd(II)-Br
TransmetalationTransfer of an organic group from a main group organometallic reagent to the Pd(II) centerAr-Pd(II)-R
Reductive EliminationElimination of the coupled product and regeneration of the Pd(0) catalystAr-R and Pd(0)

Further research into the reaction mechanisms and the development of novel cascade and multicomponent reactions involving this compound will undoubtedly unlock its full potential as a versatile and powerful tool in organic synthesis.

Advanced Analytical Methodologies for Purity and Identity Assessment

X-ray Crystallography for Definitive Solid-State Structure Determination

While specific crystallographic data for Ethyl 2,4-dibromo-5-fluorobenzoate is not widely published, the analysis of related structures, such as 4-fluoro-2-(phenylamino)benzoic acid, demonstrates the power of this technique. iucr.orgnih.gov For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the substitution pattern on the benzene (B151609) ring and the conformation of the ethyl ester group. Factors such as intermolecular interactions, like halogen bonding, which are observed in other brominated compounds, could also be elucidated. researchgate.net

The process would involve crystallizing the compound and then collecting diffraction data. The resulting electron density map would confirm the exact placement of the fluorine and two bromine atoms on the benzoate (B1203000) ring, providing definitive proof of its identity.

Table 1: Representative Crystal Data for a Halogenated Benzoic Acid Derivative This table is illustrative, based on data for a related compound, to show typical parameters obtained from an X-ray crystallography experiment.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)11.7934 (9)
b (Å)14.3002 (14)
c (Å)8.4444 (8)
β (°)106.243 (5)
Volume (ų)1367.3 (2)
Z (molecules/unit cell)4
Data adapted from a study on a substituted naphthalene (B1677914) derivative to illustrate typical crystallographic parameters. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of chemical compounds and for profiling any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of organic esters like this compound.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For this compound, a reversed-phase HPLC method would typically be used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The purity of the compound is determined by the relative area of its peak in the chromatogram. Impurities, such as starting materials or by-products from synthesis, would appear as separate peaks.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. The detector response provides a quantitative measure of the compound and any impurities present.

Table 2: Illustrative Chromatographic Conditions for Purity Analysis This table presents typical parameters that could be used for the chromatographic analysis of this compound.

ParameterHPLC MethodGC Method
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Capillary (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHelium or Nitrogen
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV-Vis Diode Array (DAD)Flame Ionization (FID)
Injection Volume/Mode 10 µL1 µL (Split)
Oven Temperature Program Isothermal or Gradient100°C (hold 2 min) to 280°C at 15°C/min

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification. This is particularly useful for identifying unknown impurities by comparing their mass spectra to spectral libraries. For this compound, GC-MS would not only confirm the molecular weight of the main peak but also help in elucidating the structures of any co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for less volatile or thermally labile compounds. Similar to GC-MS, it provides mass information for the components separated by HPLC. The development of sensitive LC-MS-MS methods for fluorobenzoic acids demonstrates the utility of this technique for analyzing halogenated aromatics. researchgate.net This method allows for both the quantification and structural confirmation of the target compound and related substances.

Table 3: Expected Mass Spectrometry Data for this compound This table illustrates the kind of data that would be obtained from a mass spectrometry experiment.

Ion TypeDescriptionExpected m/z (mass-to-charge ratio)
[M]+• Molecular Ion326/328/330 (reflecting bromine isotopes)
[M-OCH2CH3]+ Fragment from loss of ethoxy group281/283/285
[M-COOCH2CH3]+ Fragment from loss of ethyl ester group253/255/257

Quantitative Analytical Techniques (e.g., Quantitative NMR, qNMR) for Concentration Determination

While chromatography is excellent for determining relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for determining the absolute concentration or purity of a sample without the need for a specific reference standard of the analyte itself.

In a qNMR experiment, a certified internal standard with a known concentration is added to a precisely weighed sample of the analyte. The integral of a specific, well-resolved signal from the analyte is compared to the integral of a signal from the internal standard. Because the signal intensity is directly proportional to the number of nuclei, the concentration of the analyte can be calculated with high accuracy.

For this compound, a distinct proton signal, such as the aromatic proton or the ethyl group's quartet or triplet, would be chosen for integration. The purity is then calculated using the known weight of the sample, the weight and purity of the internal standard, and the integrated signal areas.

Table 4: Example of a qNMR Purity Assessment This table outlines the components and calculations for a hypothetical qNMR experiment.

ComponentParameterValue
Analyte Sample Weight (this compound)25.0 mg
Molecular Weight328.98 g/mol
Analyte Signal Integral (e.g., aromatic -CH)1.00
Internal Standard Compound (e.g., Maleic Anhydride)
Standard Weight10.0 mg
Standard Purity99.9%
Molecular Weight98.06 g/mol
Standard Signal Integral2.05
Calculated Purity Purity of this compound98.5%

Conclusion and Future Research Directions

Synthesis and Chemical Reactivity of Ethyl 2,4-dibromo-5-fluorobenzoate: A Research Overview

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established organic chemistry methodologies. A primary route would likely involve the esterification of 2,4-dibromo-5-fluorobenzoic acid. This precursor acid could be synthesized from commercially available starting materials such as 5-fluoro-2,4-dibromoaniline via diazotization followed by a Sandmeyer-type reaction to introduce the carboxylic acid group.

Alternatively, direct bromination of a suitable fluorobenzoate ester could be explored. For instance, the selective bromination of ethyl 5-fluorobenzoate would require careful control of reaction conditions to achieve the desired 2,4-dibromo substitution pattern. The reactivity of the aromatic ring is influenced by the directing effects of the fluorine and ester groups.

The chemical reactivity of this compound is largely dictated by its functional groups: the ester and the carbon-bromine bonds. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be subject to transesterification or reduction to an alcohol.

The bromine atoms on the aromatic ring are susceptible to various cross-coupling reactions. For example, Suzuki, Stille, or Heck reactions could be employed to form new carbon-carbon bonds at the 2- and 4-positions, opening avenues for the synthesis of more complex derivatives. The differential reactivity of the two bromine atoms, potentially influenced by the electronic effects of the adjacent fluorine and ester groups, could allow for selective functionalization.

Reaction Type Potential Reagents Expected Product
Ester HydrolysisH₃O⁺ or OH⁻2,4-dibromo-5-fluorobenzoic acid
Suzuki CouplingArylboronic acid, Pd catalyst, baseArylated derivative
Stille CouplingOrganostannane, Pd catalystOrganostannane-coupled product
Heck CouplingAlkene, Pd catalyst, baseAlkenylated derivative

Prospects for Novel Synthetic Transformations and Derivatizations

Future research into the synthetic utility of this compound could focus on developing novel transformations and derivatizations. The regioselective functionalization of the two bromine atoms presents a significant area for exploration. By tuning reaction conditions and catalyst systems, it may be possible to selectively replace one bromine atom while leaving the other intact, leading to a wide array of disubstituted products.

Furthermore, the interplay between the fluorine and bromine substituents could be exploited in novel synthetic strategies. For instance, nucleophilic aromatic substitution (SNAr) reactions, while generally challenging on electron-rich aromatic rings, might be feasible under specific conditions, particularly if the electronic nature of the ring is modified by the substituents.

The development of one-pot or tandem reactions starting from this compound could streamline the synthesis of complex target molecules. For example, a sequence involving a cross-coupling reaction followed by a modification of the ester group could provide efficient access to diverse chemical scaffolds.

Advancements in Spectroscopic and Computational Characterization Techniques

A thorough characterization of this compound would rely on a combination of modern spectroscopic and computational methods.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide information about the ethyl group and the aromatic proton. ¹³C NMR would show signals for all carbon atoms, with the carbon atoms attached to bromine and fluorine exhibiting characteristic chemical shifts. ¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹) and C-Br and C-F bond vibrations.

Computational Characterization:

Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts. Molecular electrostatic potential maps could provide insights into the reactive sites of the molecule. Furthermore, computational studies could be used to model the transition states of potential reactions, helping to understand the regioselectivity of synthetic transformations.

Technique Expected Key Information
¹H NMRSignals for ethyl group (triplet and quartet), aromatic proton (singlet or doublet)
¹³C NMRResonances for all nine carbon atoms, including those bonded to halogens
¹⁹F NMRA signal confirming the fluorine's chemical environment
Mass SpectrometryMolecular ion peak with characteristic bromine isotopic pattern
IR SpectroscopyStrong absorption for the ester carbonyl group
DFT CalculationsOptimized geometry, predicted spectra, and electronic properties

Emerging Applications as a Versatile Chemical Synthon in Complex Molecule Synthesis

The structure of this compound makes it a potentially valuable building block, or synthon, for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple reactive sites allows for its incorporation into larger molecular frameworks through a variety of chemical transformations.

The di-bromo functionality allows for sequential or double cross-coupling reactions, enabling the construction of biaryl systems or molecules with extended conjugation, which are of interest in materials science for applications in organic electronics. The fluorine atom can be a desirable feature in pharmaceutical compounds, as it can enhance metabolic stability, binding affinity, and bioavailability.

Therefore, this compound could serve as a key intermediate in the synthesis of novel agrochemicals, pharmaceuticals, or functional materials. Its utility lies in its ability to introduce a specific, highly functionalized aromatic core into a target molecule. Further research is needed to fully explore and realize the potential of this versatile chemical synthon.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2,4-dibromo-5-fluorobenzoate, and how does bromination regioselectivity influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin or NaBrO₃ in concentrated sulfuric acid. Regioselectivity is controlled by the electron-withdrawing fluorine substituent, which directs bromination to the ortho and para positions. Reaction conditions (e.g., temperature, acid strength) must be optimized to minimize polybromination. Purity can be enhanced via recrystallization in ethanol/water mixtures, as demonstrated in analogous syntheses of 5-bromo-2,4-difluorobenzoic acid .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions via coupling patterns (e.g., 3JHF^3J_{H-F} for fluorine interactions).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₉H₆Br₂FO₂; expected [M+H]⁺ ≈ 338.87).
  • IR : Stretching frequencies for ester carbonyl (~1720 cm⁻¹) and C-Br bonds (~600 cm⁻¹) validate functional groups.
    Cross-referencing with structurally similar compounds, such as ethyl 2-bromo-5-fluorobenzoate, ensures accurate assignments .

Q. How can researchers troubleshoot low yields during the esterification of brominated fluorobenzoic acids?

  • Methodological Answer : Low yields often arise from incomplete acid activation or side reactions. Using coupling agents like DCC/DMAP or employing Fischer esterification (excess ethanol, H₂SO₄ catalyst) improves efficiency. Monitoring via TLC (ethyl acetate/hexane) identifies intermediates. For brominated analogs, steric hindrance from bromine substituents may require prolonged reaction times .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict sites for Suzuki or Ullmann couplings. The electron-deficient aromatic ring (due to Br and F) favors oxidative addition with Pd catalysts. Comparing Mulliken charges with analogs like methyl 4-bromo-3,5-difluorobenzoate validates predictions .

Q. What strategies resolve contradictions between spectroscopic data and X-ray crystallography results for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution) or crystal packing forces. Single-crystal X-ray diffraction (SXRD) provides definitive structural data. Refinement using SHELXL (via Olex2 or similar software) resolves ambiguities, while variable-temperature NMR probes conformational flexibility in solution .

Q. How does the steric and electronic profile of this compound influence its utility as a synthetic intermediate?

  • Methodological Answer : The compound’s dual bromine substituents enable sequential functionalization (e.g., selective debromination via Pd-catalyzed transfer hydrogenation). Fluorine’s inductive effect stabilizes intermediates in nucleophilic aromatic substitution. Comparative studies with ethyl 3,4-dibromo-5-fluorobenzoate (CAS 1160574-69-5) reveal steric effects on reaction kinetics .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer : Scaling requires optimizing heat transfer and mixing efficiency to control exothermic bromination. Continuous flow reactors reduce side reactions. Purity is maintained via fractional distillation (for liquid intermediates) or Soxhlet extraction (for solids). Process analytical technology (PAT), such as in-line IR, monitors reaction progression .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dibromo-5-fluorobenzoate
Reactant of Route 2
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Ethyl 2,4-dibromo-5-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.